molecular formula C7H7BrN4O2 B6167298 8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione CAS No. 214960-57-3

8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6167298
CAS No.: 214960-57-3
M. Wt: 259.1
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Description

8-Bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a brominated derivative of the purine base, which is a fundamental component of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves the bromination of the parent purine derivative under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) in an inert solvent like dichloromethane (DCM) at low temperatures to prevent over-bromination.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactors equipped with cooling systems to maintain the reaction temperature. The process is optimized to achieve high yield and purity, with subsequent purification steps including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles like ammonia (NH3) or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced purine derivatives.

  • Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying nucleic acid interactions and enzyme activities.

Medicine: This compound has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

Industry: In the industrial sector, it is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom plays a crucial role in enhancing the compound's reactivity and binding affinity, leading to its biological activity.

Comparison with Similar Compounds

  • Theophylline

  • Caffeine

  • 8-Bromoadenosine

Uniqueness: Unlike its analogs, 8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has a unique bromine substitution pattern that imparts distinct chemical and biological properties, making it a valuable compound for specific applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

CAS No.

214960-57-3

Molecular Formula

C7H7BrN4O2

Molecular Weight

259.1

Purity

95

Origin of Product

United States

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